Fosravuconazole L-lysine ethanolate is a prodrug of ravuconazole, a novel triazole antifungal agent. It has been developed primarily for the treatment of onychomycosis, a fungal infection of the nails. This compound exhibits broad-spectrum antifungal activity, effectively targeting various pathogenic fungi, including Trichophyton, Candida, Aspergillus, and Cryptococcus species. The prodrug formulation enhances the bioavailability and hydrophilicity of ravuconazole, making it more effective when administered orally .
Fosravuconazole L-lysine ethanolate was developed by Eisai Co., Ltd. and is classified as a small molecule drug. It is recognized under various names, including E1224 and BMS-379224. Its primary mechanism of action involves inhibition of cytochrome P450 51A1, an enzyme critical for ergosterol biosynthesis in fungi . The compound has received regulatory approval in Japan for treating onychomycosis and is currently being evaluated for other indications such as mycetoma and Chagas disease .
The synthesis of fosravuconazole L-lysine ethanolate involves several steps to convert ravuconazole into a more bioavailable form. While specific synthetic routes are proprietary, the general approach includes:
The synthesis typically employs organic solvents and reagents that facilitate the formation of the desired ester linkages while ensuring minimal side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Fosravuconazole L-lysine ethanolate has a complex molecular structure characterized by its triazole ring system, which is essential for its antifungal activity. The molecular formula is , with a molar mass of approximately 547.47 g/mol .
This structural information highlights the functional groups that contribute to its pharmacological properties and solubility characteristics.
Fosravuconazole L-lysine ethanolate primarily undergoes hydrolysis in biological systems to release ravuconazole, which then exerts its antifungal effects. The key reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors in the body.
Fosravuconazole L-lysine ethanolate functions through its active metabolite, ravuconazole, which inhibits ergosterol biosynthesis by targeting cytochrome P450 14α-demethylase (CYP51A1). This inhibition disrupts fungal cell membrane integrity, leading to cell death. The compound demonstrates potent activity against a wide range of fungi due to its ability to penetrate fungal cells effectively .
The efficacy of fosravuconazole L-lysine ethanolate has been demonstrated in clinical studies, showing significant improvement in cure rates for onychomycosis compared to placebo treatments .
Fosravuconazole L-lysine ethanolate is characterized by:
Key chemical properties include:
These properties are crucial for ensuring effective delivery and absorption when administered orally .
Fosravuconazole L-lysine ethanolate is primarily used for:
The compound's broad-spectrum antifungal activity positions it as a valuable addition to existing antifungal therapies, particularly in regions where access to more expensive treatments is limited.
The prodrug design employed a bipartite carrier-linked approach, wherein a hydrophilic promoiety was conjugated to ravuconazole to enhance solubility. Key structural optimizations included:
Strategy | Chemical Modification | Impact on Properties |
---|---|---|
Phosphate esterification | Ravuconazole + di-tert-butyl chloromethyl phosphate | Increased hydrophilicity; enzyme-sensitive linkage |
Amino acid salt formation | Phosphate ester + L-lysine | Enhanced crystallinity; solubility >100 mg/mL |
Ethanolate stabilization | L-lysine salt + ethanol solvate | Improved solid-state stability |
This multi-pronged optimization transformed ravuconazole into a clinically viable molecule with retained antifungal potency and enhanced pharmacokinetic performance [1] [6].
The synthesis of F-RVCZ involves a sequential two-phase process: (1) production of ravuconazole, and (2) its conversion to the L-lysine ethanolate prodrug.
Phase 1: Ravuconazole Synthesis (Bristol-Myers Squibb Route)The large-scale synthesis of ravuconazole employs a stereoselective, multi-step sequence starting from lactate derivatives [1] [9]:
Phase 2: Prodrug Synthesis (Eisai Process)The conversion to F-RVCZ follows a three-step pathway:
Step | Reagents/Conditions | Intermediate/Product | Yield |
---|---|---|---|
O-Alkylation | Di-tert-butyl chloromethyl phosphate, NaH, reflux | Phosphate ester (BMS-292655) | ~85% |
Acidic deprotection | TFA, aqueous NaOH | Fosravuconazole free acid | >90% |
Salt formation | L-lysine, ethanol | Fosravuconazole L-lysine ethanolate | ~95% |
Critical process optimizations included real-time infrared monitoring during Grignard formation and telescoped reactions to minimize isolations [1].
The L-lysine ethanolate complex is pivotal to F-RVCZ’s pharmaceutical performance, addressing multiple bioavailability barriers:
Solubility Enhancement
Absorption and Conversion
Physicochemical Stabilization
Parameter | Ravuconazole | Fosravuconazole L-lysine ethanolate | Improvement Factor |
---|---|---|---|
Aqueous solubility | <0.6 mg/mL | >100 mg/mL | >165× |
Oral bioavailability | Low (variable) | >80% | >2× |
Tmax (ravuconazole) | 4–6 hours | 2–4 hours | 2× faster release |
This engineered salt form transforms ravuconazole from a poorly absorbed drug into a reliable therapeutic agent, evidenced by its clinical efficacy in onychomycosis (59.4% complete cure rate) [6].
Fosravuconazole L-lysine ethanolate exemplifies rational prodrug design, merging phosphate esterification, amino acid salt formation, and ethanolate stabilization to overcome ravuconazole’s pharmacokinetic limitations. Its synthesis leverages scalable stereoselective chemistry and efficient prodrug conjugation, while the L-lysine ethanolate complex ensures rapid absorption and bioactivation. This strategic optimization underscores the critical role of physicochemical modulation in expanding the clinical utility of antifungal agents.
Compound Name | CAS Number | Role in Development |
---|---|---|
Ravuconazole | 182760-06-1 | Parent antifungal agent |
Di-tert-butyl chloromethyl phosphate | 125103-16-8 | Phosphate ester promoiety |
Fosravuconazole | 351227-64-0 | Phosphate ester intermediate |
Fosravuconazole L-lysine ethanolate | 914361-45-8 | Final prodrug salt |
BMS-292655 | N/A | Alkylated phosphate ester |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2